5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that features an isoxazole ring with a p-tolyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylhydroxylamine with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(p-Tolyl)isoxazole: Similar structure but lacks the hydroxyl group.
4,5-Dihydroisoxazole: Similar ring structure but without the p-tolyl group.
Uniqueness
5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the p-tolyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications.
Properties
CAS No. |
53009-33-9 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H11NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11-13-10/h2-5,7,12H,6H2,1H3 |
InChI Key |
WCYDDJIBYLKDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC=NO2)O |
Origin of Product |
United States |
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